molecular formula C41H59O4PSi B599010 (1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphos CAS No. 1201795-13-2

(1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphos

Cat. No.: B599010
CAS No.: 1201795-13-2
M. Wt: 674.978
InChI Key: CXNFJAQYWVJXHD-WSLDONEOSA-N
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Description

(1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphos, also known as this compound, is a useful research compound. Its molecular formula is C41H59O4PSi and its molecular weight is 674.978. The purity is usually 95%.
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Properties

CAS No.

1201795-13-2

Molecular Formula

C41H59O4PSi

Molecular Weight

674.978

IUPAC Name

[(1R,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-diphenylphosphorylpropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxycyclohexyl] acetate

InChI

InChI=1S/C41H59O4PSi/c1-30(29-46(43,36-17-11-9-12-18-36)37-19-13-10-14-20-37)38-23-24-39-33(16-15-25-41(38,39)6)22-21-32-26-34(44-31(2)42)28-35(27-32)45-47(7,8)40(3,4)5/h9-14,17-22,30,34-35,38-39H,15-16,23-29H2,1-8H3/b32-21-,33-22+/t30-,34-,35-,38-,39+,41-/m1/s1

InChI Key

CXNFJAQYWVJXHD-WSLDONEOSA-N

SMILES

CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(CCCC4=CC=C5CC(CC(C5)O[Si](C)(C)C(C)(C)C)OC(=O)C)C

Synonyms

(1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphosphinyl)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]cyclohexanol1 acetate

Origin of Product

United States

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